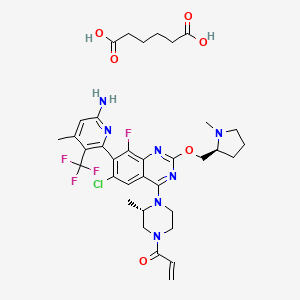
Divarasib adipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Divarasib adipate is a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has shown promising efficacy in preclinical and clinical studies, making it a potential game-changer in the treatment landscape for KRAS G12C-mutated cancers .
準備方法
Synthetic Routes and Reaction Conditions: Divarasib adipate is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C protein. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of divarasib is synthesized using a combination of organic reactions, including nucleophilic substitution and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its potency and selectivity. This step involves the use of reagents such as halogenating agents and protecting groups.
Adipate Formation: The final step involves the formation of the adipate salt by reacting divarasib with adipic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Divarasib adipate undergoes various chemical reactions, including:
Oxidation: Divarasib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on divarasib.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various derivatives of divarasib that retain or enhance its inhibitory activity against KRAS G12C .
科学的研究の応用
Divarasib adipate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS G12C inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS G12C in cancer progression.
Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutated cancers, including NSCLC and CRC.
Industry: Potential use in the development of targeted cancer therapies and personalized medicine
作用機序
Divarasib adipate exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state. This prevents the protein from activating downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the KRAS G12C protein and associated signaling pathways such as the MAPK and PI3K pathways .
類似化合物との比較
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of NSCLC.
Adagrasib: A KRAS G12C inhibitor with clinical benefits in NSCLC and CRC
Divarasib adipate’s unique properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.
特性
CAS番号 |
2762240-36-6 |
|---|---|
分子式 |
C35H42ClF4N7O6 |
分子量 |
768.2 g/mol |
IUPAC名 |
1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid |
InChI |
InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1 |
InChIキー |
KUWNSHZGOCXVAI-QJHJCNPRSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


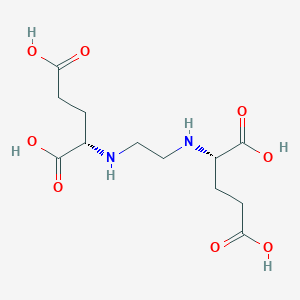

![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
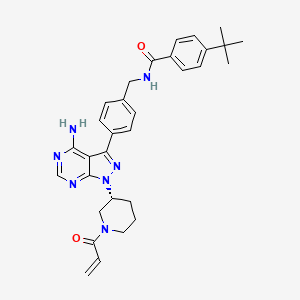

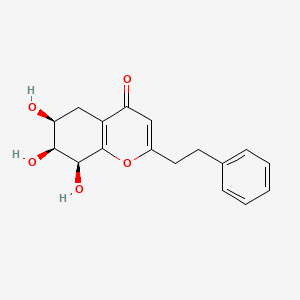
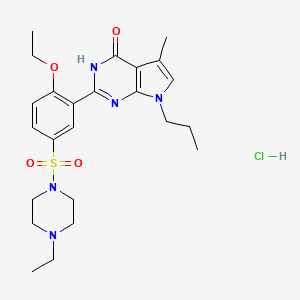
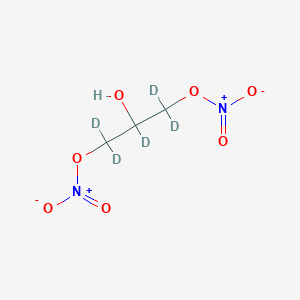
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
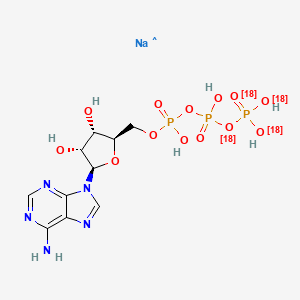
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
